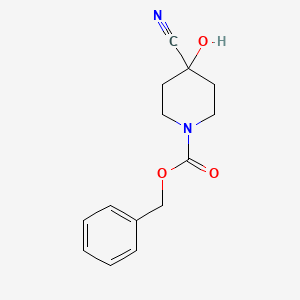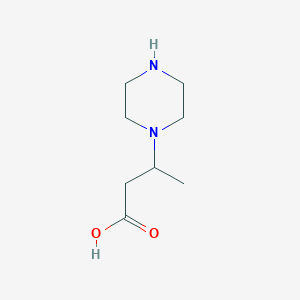![molecular formula C14H23NO4 B13506111 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl protecting group. This compound is of significant interest in organic synthesis and chemical biology due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid typically involves the reaction of bicyclo[6.1.0]nonyne with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring to prevent moisture and air from affecting the reaction . The organic solutions are concentrated by rotary evaporation at temperatures ranging from 25-80°C and pressures of 15-30 torr .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the use of high-purity reagents to ensure consistency and yield.
化学反応の分析
Types of Reactions
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Jones reagent, typically used in an aqueous medium.
Reduction: LiAlH(Ot-Bu)3 or DIBAH, used at temperatures below 0°C.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aldehydes or alcohols.
Substitution: Formation of the free amine after removal of the tert-butoxycarbonyl group.
科学的研究の応用
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is used in various scientific research applications:
Chemistry: As a stable intermediate in the synthesis of complex molecules.
Biology: In the development of stable molecular probes for labeling biomolecules.
Medicine: Potential use in drug development due to its stability and reactivity.
Industry: Used in the production of stable derivatives for various applications.
作用機序
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid involves its ability to undergo bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with biological molecules, making it useful for labeling and tracking biomolecules in complex biological systems.
類似化合物との比較
Similar Compounds
- 3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid is unique due to its bicyclic structure and the presence of the tert-butoxycarbonyl protecting group, which provides stability and reactivity. This makes it particularly useful in bioorthogonal chemistry and the development of stable molecular probes .
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-6-14(11(16)17)9-10(14)5-8-15/h10H,4-9H2,1-3H3,(H,16,17) |
InChIキー |
YPGXKHDBZWZIDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC2CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13506068.png)






![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
